molecular formula C6H11N3 B1365521 N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 871825-57-9

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B1365521
CAS No.: 871825-57-9
M. Wt: 125.17 g/mol
InChI Key: BJOZTPFIJGKTJI-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₁N₃ (Figure 1). The structure consists of a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 3-position with a methylamine side chain. This compound belongs to the pyrazole alkaloid family, a subclass of heterocyclic compounds characterized by their dual nitrogen atoms in a 1,2-relationship.

Property Value Source
Molecular Formula C₆H₁₁N₃
IUPAC Name N-Methyl-1-(1-methylpyrazol-3-yl)methanamine
CAS Registry Number 871825-57-9
SMILES Notation CNCC1=CN(N=C1)C

The compound’s classification as a secondary amine arises from the methyl group attached to the nitrogen atom in the methanamine moiety, while its pyrazole core places it within the broader category of azole heterocycles .

Historical Context of Pyrazole-Containing Compounds

Pyrazole chemistry traces its origins to 1883, when Ludwig Knorr first synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), marking the discovery of pyrazole’s pharmacological potential. The parent pyrazole structure was later synthesized by Hans von Pechmann in 1898 via the reaction of acetylene with diazomethane.

The emergence of substituted pyrazoles, such as this compound, reflects advancements in Knorr-type syntheses , where hydrazines react with 1,3-diketones or α,β-unsaturated carbonyl compounds. Notably, the isolation of natural pyrazoles like 1-pyrazolyl-alanine from watermelon seeds in 1959 demonstrated their biological relevance, paving the way for synthetic derivatives in medicinal chemistry.

Significance in Heterocyclic Chemistry Research

Pyrazole derivatives are pivotal in heterocyclic chemistry due to their:

  • Electronic versatility : The pyrazole ring’s aromaticity and electron-rich nitrogen atoms facilitate electrophilic substitution reactions, enabling functionalization at specific positions.
  • Pharmacophore potential : Pyrazole cores are integral to drugs like celecoxib (COX-2 inhibitor) and sildenafil (Viagra), with this compound serving as a precursor in anticancer and anti-inflammatory agent development.
  • Catalytic applications : The compound’s amine and pyrazole groups act as ligands in transition-metal complexes, enhancing catalytic activity in organic transformations.

Recent studies highlight its role in synthesizing bifunctional ligands for asymmetric catalysis, leveraging the steric and electronic effects of its methyl substituents.

Nomenclature Systems and Designations

The compound’s nomenclature adheres to IUPAC guidelines :

  • Root name : "Pyrazole" for the heterocyclic core.
  • Substituents : "1-Methyl" denotes the methyl group at the pyrazole’s 1-position, while "N-methylmethanamine" describes the side chain at the 3-position.

Alternative designations include:

  • CAS Name : Methanamine, N-methyl-1-(1-methyl-1H-pyrazol-3-yl)-.
  • Registry Numbers : CAS 871825-57-9; EC 675-492-9.
  • Linear Notation : InChIKey=QFUHILGXHQHXHY-UHFFFAOYSA-N (for structural variants).

The systematic naming ensures unambiguous identification across chemical databases, facilitating research reproducibility.

Properties

IUPAC Name

N-methyl-1-(1-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-5-6-3-4-9(2)8-6/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOZTPFIJGKTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427118
Record name N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871825-57-9
Record name N,1-Dimethyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871825-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
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Record name methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-methyl-1H-pyrazole, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is conducted in a solvent such as methanol or ethanol, at a temperature range of 25-50°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group participates in nucleophilic substitution reactions, forming secondary or tertiary amines under controlled conditions.

Reaction Type Reagents/Conditions Products
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMFN-Methyl-N-[(1-methylpyrazol-3-yl)methyl]alkylamine
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetyl derivatives with retained pyrazole ring

Key findings:

  • Alkylation proceeds efficiently at room temperature with yields >75% when using polar aprotic solvents like DMF.

  • Acylation requires stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts .

Condensation Reactions

The amine group reacts with carbonyl compounds (aldehydes/ketones) to form imines or Schiff bases:

General Reaction :

RNH2+R CHORN CHR +H2O\text{RNH}_2+\text{R CHO}\rightarrow \text{RN CHR }+\text{H}_2\text{O}

Carbonyl Source Conditions Application
BenzaldehydeEthanol, reflux, 4–6 hrsSynthesis of antimicrobial agents
4-NitroacetophenoneMicrowave irradiation, 120°CIntermediate for antitumor compounds

Studies show electron-deficient aldehydes enhance reaction rates due to increased electrophilicity.

Coordination Chemistry

The pyrazole nitrogen and amine group act as ligands in metal complexes:

Metal Salt Conditions Complex Type Application
CuCl₂Methanol, RT, 2 hrsSquare-planar Cu(II) complexesCatalysts for oxidation reactions
Pd(OAc)₂THF, N₂ atmospherePalladacyclesCross-coupling catalysis

Notable data:

  • Cu(II) complexes exhibit a d–d transition band at λ<sub>max</sub> = 610 nm.

  • Palladium complexes enable Suzuki-Miyaura couplings with aryl bromides (yields: 82–94%).

Heterocyclic Functionalization

The pyrazole ring undergoes electrophilic substitution, particularly at the 4- and 5-positions:

Reaction Reagents Regioselectivity
NitrationHNO₃, H₂SO₄, 0°CPredominant 5-nitro derivative
SulfonationClSO₃H, CH₂Cl₂, reflux4-Sulfo isomer (85% yield)

Mechanistic studies indicate the methyl group at position 1 sterically directs incoming electrophiles to the 5-position .

Reductive Amination

The compound serves as a substrate in reductive amination with ketones:

Example :

Compound+AcetoneNaBH4,MeOHN Isopropyl derivative\text{Compound}+\text{Acetone}\xrightarrow{\text{NaBH}_4,\text{MeOH}}N\text{ Isopropyl derivative}

  • Yields range from 68–92% depending on the carbonyl partner .

  • Optimized conditions use NaBH₄ in methanol at 0°C to minimize over-reduction .

Biological Activity Modulation

Derivatives synthesized via these reactions show:

  • Anticancer activity : IC₅₀ values of 0.34–0.86 μM against MCF-7 and HT-29 cell lines .

  • Antimicrobial effects : MIC = 8–32 μg/mL against S. aureus and E. coli.

Stability and Reactivity Considerations

  • pH Sensitivity : Protonation of the amine occurs below pH 6, altering nucleophilicity .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

This compound’s versatility in forming pharmacologically active derivatives underscores its importance in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. For instance, derivatives of pyrazole have been evaluated for their antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. Some derivatives exhibited significant potency, with IC50 values indicating effective inhibition of cell growth. For example, one derivative demonstrated an IC50 of 0.34 μM against MCF-7 cells, suggesting strong anticancer properties that warrant further investigation for development as therapeutic agents .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of tubulin polymerization. Studies have shown that certain derivatives can arrest the cell cycle in the G2/M phase, further confirming their potential as anti-tumor agents .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of various heterocyclic compounds through reactions such as:

  • Condensation Reactions : It can participate in condensation reactions to form more complex pyrazole derivatives.
  • Functionalization : The amine group allows for further functionalization, enabling the synthesis of compounds with tailored properties for specific applications.

Material Science

Photoswitchable Materials
Research has indicated that pyrazole derivatives can be utilized in the development of photoswitchable materials. For instance, studies on iminobispyrazole photoswitches have shown their ability to undergo reversible transformations upon light exposure, making them suitable for applications in photonic devices and smart materials .

Data Table: Summary of Applications

Application Area Details
Medicinal ChemistryAnticancer activity against HeLa, MCF-7, and HT-29 cell lines; apoptosis induction; tubulin inhibition .
Organic SynthesisBuilding block for heterocyclic compounds; participates in condensation reactions and functionalization.
Material ScienceDevelopment of photoswitchable materials for photonic applications .

Case Studies

Case Study 1: Anticancer Evaluation
A study evaluated various pyrazole derivatives for their effects on cancer cell lines. Among them, a derivative featuring this compound showed promising results with an IC50 value of 0.52 μM against HeLa cells. This suggests that modifications to the pyrazole core can enhance biological activity, providing a pathway for further drug development .

Case Study 2: Synthesis of Functional Materials
Research into iminobispyrazole compounds demonstrated their utility in creating materials that respond to light stimuli. The ability to switch states under light exposure opens avenues for innovative applications in sensors and actuators within material science .

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
  • N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Comparison:

Biological Activity

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in various fields, including medicinal chemistry and agriculture.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out in solvents such as methanol or ethanol at temperatures ranging from 25 to 50°C, often using acidic or basic catalysts to facilitate the process.

Key Properties:

  • Molecular Formula: C₇H₁₄N₄
  • Molecular Weight: 154.22 g/mol
  • Appearance: Colorless liquid or solid depending on purity

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to act as a ligand that binds to specific enzymes or receptors, modulating their activity. This interaction can result in the inhibition of enzyme activity or alteration of signal transduction pathways, leading to a variety of biological effects such as antimicrobial and anti-inflammatory actions .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Antiparasitic Activity

The compound has also been evaluated for antiparasitic activity. For instance, derivatives of pyrazole compounds have shown promising results against various parasites, with effective concentrations (EC50) reported as low as 0.011 μM in some cases. The incorporation of N-methyl substituents has been linked to increased potency against these pathogens .

Case Study: Antiproliferative Activity

A study involving various synthesized compounds based on pyrazole derivatives revealed that certain analogs of this compound exhibited significant antiproliferative activity against cancer cell lines such as HeLa, MCF-7, and HT-29. One compound demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment .

CompoundCell LineIC50 (μM)Mechanism
7dHeLa0.52Induces apoptosis
7dMCF-70.34Tubulin polymerization inhibition
7dHT-290.86Cell cycle arrest at G2/M phase

Case Study: PDE10A Inhibition

In another research effort focusing on phosphodiesterase (PDE) inhibitors, the compound was included in a series of analogs evaluated for their ability to inhibit PDE10A, which plays a crucial role in striatal signaling. The findings indicated that modifications to the pyrazole core could enhance potency and selectivity towards PDE10A .

Q & A

Q. What are the common synthetic routes for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine?

Methodology:

  • Mannich Reaction : This compound is synthesized via the Mannich reaction, where a pyrazole derivative reacts with formaldehyde and methylamine under acidic conditions. For example, substituting (1-methyl-1H-pyrazol-3-yl)methanamine with methylamine in the presence of acetic acid and water at 55°C yields the target compound with ~91% efficiency .
  • Nucleophilic Substitution : Alternative routes involve nucleophilic substitution of halogenated pyrazole intermediates with methylamine. Reaction optimization includes temperature control (0–55°C) and solvent selection (e.g., DMF or DMSO with K₂CO₃ as a base) to improve yield .

Q. How is this compound characterized using spectroscopic methods?

Methodology:

  • ¹H NMR : Key peaks include the methylamine protons (δ 2.2–2.5 ppm, singlet) and pyrazole ring protons (δ 6.1–7.3 ppm, doublets). Coupling constants (e.g., J = 2.5 Hz for pyrazole protons) confirm substitution patterns .
  • Mass Spectrometry : Exact mass analysis (e.g., m/z 111.15 for C₅H₉N₃) validates molecular composition .
  • Safety Precautions : Use deuterated solvents (e.g., CDCl₃) and standardize instrument calibration to avoid artifacts .

Q. What safety protocols are essential for handling this compound?

Methodology:

  • Personal Protective Equipment (PPE) : Wear P95 respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure (OSHA HCS Category 4 oral toxicity) .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate respiratory hazards (H335) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How do structural modifications of the pyrazole ring influence pharmacological activity?

Methodology:

  • Substitution Analysis : Introducing electron-withdrawing groups (e.g., halogens) at the pyrazole 5-position enhances receptor binding affinity. For example, 5-chloro derivatives show improved inhibition of GPCR kinases (IC₅₀ < 10 nM) .
  • Bioisosteric Replacement : Replacing the pyrazole with indole (e.g., N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine) alters logP (2.58 vs. 1.1) and bioavailability (55% in rat models) .

Q. How can researchers resolve contradictions in NMR data during characterization?

Methodology:

  • 2D NMR Validation : Use COSY and HSQC to distinguish overlapping signals (e.g., pyrazole C-H vs. methylamine protons) .
  • Crystallographic Cross-Check : Compare NMR data with single-crystal X-ray structures to confirm proton assignments .
  • Solvent Effects : Test in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

Q. What strategies optimize reaction conditions for higher yields?

Methodology:

  • Catalyst Screening : Use Pd/C or Ni catalysts for reductive amination, improving yields from 67% to >90% .
  • Microwave-Assisted Synthesis : Reduce reaction time from 4 hours to 30 minutes while maintaining 85% yield .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the compound ≥98% purity .

Q. Which computational methods predict hydrogen bonding and crystal packing?

Methodology:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict hydrogen bond donor/acceptor sites (e.g., pyrazole N-H as a donor) .
  • Graph Set Analysis : Apply Etter’s rules to classify intermolecular interactions (e.g., R₂²(8) motifs in crystal lattices) .

Q. How to address discrepancies in reported toxicity data?

Methodology:

  • Dose-Response Studies : Conduct acute toxicity assays (OECD 423) to refine LD₅₀ values (current range: 300–500 mg/kg in rodents) .
  • Metabolic Profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., oxidized pyrazole derivatives) .
  • Cross-Validation : Compare data across labs using standardized protocols (e.g., OECD Test Guidelines) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 2
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N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

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